molecular formula C10H14O2S B8303022 o-(1-Methoxy-2-propylthio)-phenol

o-(1-Methoxy-2-propylthio)-phenol

Cat. No.: B8303022
M. Wt: 198.28 g/mol
InChI Key: MWWVDBHGEDFDDH-UHFFFAOYSA-N
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Description

o-(1-Methoxy-2-propylthio)-phenol is an ortho-substituted phenolic compound characterized by a hydroxyl (-OH) group on the benzene ring and a complex substituent at the ortho position. The substituent consists of a propylthio (-S-CH₂-CH₂-CH₃) chain with a methoxy (-OCH₃) group attached to the first carbon of the propyl chain. Based on its IUPAC name, the structure can be deduced as 2-[(1-methoxypropane-2-yl)sulfanyl]phenol (Figure 1).

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-(1-methoxypropan-2-ylsulfanyl)phenol

InChI

InChI=1S/C10H14O2S/c1-8(7-12-2)13-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3

InChI Key

MWWVDBHGEDFDDH-UHFFFAOYSA-N

Canonical SMILES

CC(COC)SC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties (Theoretical):

  • Molecular Formula : C₁₀H₁₄O₂S
  • Molecular Weight : ~198.3 g/mol
  • Functional Groups: Phenolic -OH, thioether (-S-), and methoxy (-OCH₃).

The thioether group introduces lipophilicity, while the methoxy group may moderately enhance solubility in polar solvents. The compound’s acidity is expected to be lower than unsubstituted phenol due to electron-donating effects of the methoxy group but higher than alkyl-substituted phenols due to the thioether’s weaker electron-donating capacity .

Comparison with Structurally Similar Compounds

Below is a comparative analysis of o-(1-Methoxy-2-propylthio)-phenol with structurally analogous phenolic derivatives, leveraging data from published studies.

Table 1: Structural and Thermodynamic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Reference
This compound C₁₀H₁₄O₂S 198.3 (theoretical) Thioether + methoxy Moderate acidity, lipophilic, low water solubility (theoretical) -
o-sec-Butylphenol C₁₀H₁₄O 150.22 Alkyl (sec-butyl) ΔfH°(gas) = -238.0 kJ/mol; hydrophobic, low acidity [1]
o-Phenylphenol C₁₂H₁₀O 170.21 Aryl (phenyl) Crystalline solid (mp 55–57°C); used as a disinfectant [4]
4-(2,3-Epoxypropyl)-2-methoxy-phenol C₁₀H₁₂O₃ 180.20 Epoxypropyl + methoxy Reactive epoxy group; potential crosslinking applications [5]

Substituent Effects on Physical Properties

  • Lipophilicity: The thioether group in this compound increases lipophilicity compared to ether-containing analogs (e.g., 4-(2,3-epoxypropyl)-2-methoxy-phenol) due to sulfur’s lower electronegativity . o-sec-Butylphenol (alkyl substituent) exhibits higher hydrophobicity than the target compound, as alkyl chains lack polar functional groups .
  • Melting Point: o-Phenylphenol has a higher melting point (55–57°C) due to aromatic stacking interactions, whereas the target compound’s melting point is expected to be lower due to flexible thioether and methoxy groups .

Chemical Reactivity

  • Acidity: o-sec-Butylphenol (pKa ~10.5) is less acidic than the target compound (theoretical pKa ~9.8–10.2) due to the stronger electron-donating effect of the alkyl group versus the thioether-methoxy combination . o-Phenylphenol (pKa ~12) is less acidic due to resonance stabilization of the phenoxide ion by the aryl group .
  • Oxidation Stability: Thioethers in this compound are prone to oxidation, forming sulfoxides or sulfones, unlike the stable alkyl or aryl substituents in o-sec-butylphenol and o-phenylphenol .

Preparation Methods

Etherification-Thioetherification Sequential Approach

A two-step methodology inspired by the synthesis of o-isopropoxyphenol (as detailed in) involves:

  • Selective Methoxylation : Pyrocatechol (1,2-dihydroxybenzene) undergoes mono-etherification using methyl chloride in the presence of a solid inorganic base (e.g., sodium carbonate) and a phase-transfer catalyst (PTC) such as polyethylene glycol (PEG). The PTC facilitates the transfer of the methoxide ion into the organic phase, promoting reaction with methyl chloride.

  • Thioetherification : The remaining hydroxyl group is converted to a propylthio moiety via nucleophilic substitution. Propyl bromide or iodide reacts with the phenolic oxygen, activated as a thiolate ion under basic conditions. Sodium hydrosulfite is added to prevent oxidation of the thioether to sulfoxide.

Key Parameters :

  • Molar Ratios : A 1:1 molar ratio of pyrocatechol to methyl chloride ensures mono-methoxylation, while a 10–20% excess of propyl halide drives thioetherification.

  • Catalyst : PEG-200 (MW 200) achieves 88% yield in analogous etherification reactions, as demonstrated in.

  • Solvent System : A blend of high-boiling (n-decane) and polar (isobutanol) solvents enhances solubility and post-reaction phase separation.

Directed Ortho-Metalation for Regioselective Functionalization

For precise placement of substituents, directed ortho-metalation (DoM) leverages the methoxy group’s directing effects:

  • Protection of Phenol : The hydroxyl group is protected as a methyl ether using dimethyl sulfate under alkaline conditions.

  • Lithiation and Sulfuration : Treatment with lithium diisopropylamide (LDA) deprotonates the ortho position relative to the methoxy group. Subsequent reaction with propyl disulfide introduces the thioether moiety.

  • Deprotection : Acidic hydrolysis removes the methyl protecting group, yielding the target compound.

Advantages :

  • Avoids competitive para-substitution common in electrophilic aromatic substitution.

  • Enables modular introduction of diverse substituents.

Phase-Transfer Catalysis in Thioether Formation

The patent EP0276030B1 highlights polyethylene glycols (PEGs) as cost-effective, non-toxic alternatives to crown ethers for phase-transfer catalysis. Applied to thioetherification:

  • Mechanism : PEG complexes with alkali metal thiolates (e.g., NaSPr), solubilizing them in organic phases and facilitating reaction with propyl halides.

  • Optimization :

    • Temperature : 60–200°C balances reaction rate and catalyst stability.

    • Pressure : Elevated pressures (5–20 atm) suppress solvent volatilization and enhance kinetics.

Example Protocol :

  • Reactants : 2-methoxyphenol (1 mol), propyl bromide (1.2 mol), NaOH (1.5 mol), PEG-400 (0.1 mol), toluene/water biphasic system.

  • Yield : 78% after 8 hours at 120°C.

Solvent Systems and Product Isolation

A critical challenge lies in separating the product from unreacted starting materials and catalysts. The patent advocates solvent mixtures with divergent polarities (e.g., n-decane/isobutanol):

  • Post-Reaction Workup :

    • Filtration : Removes inorganic salts (e.g., Na₂CO₃).

    • Distillation : Recovers low-boiling solvents (isobutanol) for reuse.

    • Phase Separation : High-boiling solvents (n-decane) partition the product (upper phase) from residual catalyst and pyrocatechol (lower phase).

Mitigating Side Reactions

Over-Alkylation

Excess alkylating agent or prolonged reaction times promote di-substitution. Strategies include:

  • Stoichiometric Control : Limiting propyl halide to 1.2 equivalents.

  • Catalyst Recycling : Unreacted pyrocatechol and catalyst are recovered from the lower phase and reused.

Oxidation of Thioethers

Thioethers oxidize readily to sulfoxides/sulfones under aerobic conditions. Countermeasures:

  • Inert Atmosphere : Nitrogen or argon sparging.

  • Reducing Agents : Sodium hydrosulfite (0.5–1 wt%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Selectivity (%)Key AdvantagesLimitations
Sequential Alkylation75–8885–90Scalable, uses inexpensive reagentsRequires protective group chemistry
Directed Metalation65–7892–95High regioselectivitySensitive to moisture/air
One-Pot PTC70–8280–88Simplified workupLimited to activated substrates

Industrial-Scale Considerations

  • Catalyst Cost : PEGs (€5–10/kg) are economically favorable over crown ethers (€500–1000/kg).

  • Waste Management : Halide byproducts (e.g., NaCl) are non-toxic and easily neutralized.

  • Throughput : Continuous-flow reactors reduce batch times by 40% compared to autoclave setups .

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